Application: This compound is used in the field of Chemistry & Pharmaceutical Engineering.
Methods of Application: The compound was studied using single-crystal X-ray study at 292 K.
Application: “2,3-Dimethylbutane-2,3-diamine” is used in organic synthesis.
Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Application: “2,3-Dimethylbutane-2,3-diamine” is a branched saturated hydrocarbon used for proteomics research.
Methods of Application: In proteomics, this compound could be used in a variety of ways, such as a solvent, a reagent, or a component of a buffer solution.
Application: “2,3-Dimethylbutane-2,3-diamine” is used as a petrochemical additive.
Methods of Application: This compound can be added to petrochemicals to improve their properties or performance.
Application: “2,3-Dimethylbutane-2,3-diamine” can be used as a standard in gas chromatography.
Methods of Application: In gas chromatography, this compound could be used as a reference to help identify and quantify other substances within a test sample.
Application: “2,3-Dimethylbutane-2,3-diamine” can be used in NMR spectroscopy.
Methods of Application: In NMR spectroscopy, this compound could be used as a reference or control sample.
2,3-Dimethylbutane-2,3-diamine, with the molecular formula C₆H₁₆N₂, features two amino groups attached to a branched carbon chain. This compound is characterized by its symmetrical structure, which contributes to its chemical reactivity and interaction capabilities. The presence of two amine groups allows for hydrogen bonding and can influence its solubility and reactivity in different environments .
These reactions make 2,3-Dimethylbutane-2,3-diamine a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 2,3-Dimethylbutane-2,3-diamine:
Each method has its own advantages and limitations regarding yield and purity.
2,3-Dimethylbutane-2,3-diamine finds applications in various domains:
Interaction studies involving 2,3-Dimethylbutane-2,3-diamine often focus on its behavior in biological systems or its interactions with other chemical entities. These studies can provide insights into how the compound might affect biological pathways or how it behaves under various conditions. For instance, research has indicated that the compound's amine groups could facilitate interactions with metal ions or other biomolecules .
Several compounds share structural similarities with 2,3-Dimethylbutane-2,3-diamine. Here are some comparisons highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Diaminopropane | C₃H₈N₂ | Straight-chain structure; simpler reactivity |
| Ethylenediamine | C₂H₆N₂ | Bifunctional amine; used in chelation |
| 1,6-Hexanediamine | C₆H₁₄N₂ | Longer chain; used in polyamide synthesis |
| 1,4-Diaminobutane | C₄H₁₂N₂ | Straight-chain; important for polymerization |
The uniqueness of 2,3-Dimethylbutane-2,3-diamine lies in its branched structure and the specific spatial arrangement of its functional groups, which can lead to different reactivity patterns compared to linear diamines.
The historical development of synthetic routes for 2,3-dimethylbutane-2,3-diamine, also known as tetramethylethylenediamine or 2,3-diamino-2,3-dimethylbutane, reflects the broader evolution of diamine synthesis methodologies in organic chemistry [1] [2]. Early synthetic approaches to vicinal diamines emerged in the mid-20th century as part of the systematic development of polyamine chemistry, particularly driven by the growing demand for specialized ligands in coordination chemistry and catalytic applications [3] [4].
The initial synthetic strategies for 2,3-dimethylbutane-2,3-diamine were established through adaptation of classical diamine preparation methods [2]. The foundational work on 2,3-butanediamine synthesis demonstrated that these compounds could be prepared by hydrolyzing 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide, providing an early template for subsequent methodological developments [2]. Alternative early approaches involved the reduction of dimethylglyoxime with lithium aluminum hydride, establishing the precedent for hydride-based reduction strategies that would become central to modern synthetic protocols [2].
The historical progression of synthetic methodologies shows a clear evolution from simple acid-base manipulations to sophisticated catalytic processes [4] [5]. During the 1970s and 1980s, the development of industrial nylon production necessitated advances in diamine synthesis, with hexamethylenediamine synthesis serving as a model for the development of related diamine compounds [4] [5]. This period saw the introduction of catalytic hydrogenation methods and the refinement of reduction protocols that would later be applied to 2,3-dimethylbutane-2,3-diamine synthesis [6].
The emergence of coordination chemistry applications in the latter half of the 20th century drove further innovations in synthetic methodology [3] [7]. The recognition that 2,3-dimethylbutane-2,3-diamine could serve as an effective chelating ligand for transition metals prompted the development of more efficient and scalable synthetic routes [3] [8]. These applications demanded higher purity products and more reproducible synthetic protocols, leading to the standardization of reduction and purification procedures that remain in use today [9] [7].
Industrial production of 2,3-dimethylbutane-2,3-diamine employs several distinct catalytic processes, each optimized for specific production scales and purity requirements [10] [11] [12]. The primary industrial route involves catalytic hydrogenation of appropriate nitrogen-containing precursors under controlled temperature and pressure conditions [6] [13].
The most widely implemented industrial process utilizes ruthenium-based catalysts for the selective hydrogenation of aromatic diamines to their alicyclic counterparts [6]. This process operates at temperatures ranging from 50 to 150 degrees Celsius under hydrogen pressures of 5 to 60 bar, achieving conversion rates exceeding 95 percent with selectivities above 85 percent [6]. The ruthenium catalyst, typically supported on graphitic carbon nitride, demonstrates exceptional stability and can be recycled multiple times without significant loss of activity [6].
Large-scale production facilities have implemented continuous flow reactor systems to maximize efficiency and product consistency [12]. These systems incorporate advanced process control mechanisms to maintain optimal temperature, pressure, and reactant ratios throughout the production cycle [12]. The continuous flow approach enables production capacities of several thousand tons per year while maintaining stringent quality standards required for pharmaceutical and specialty chemical applications [11] [12].
The industrial synthesis of tetramethylethylenediamine from 1,2-dichloroethane and dimethylamine represents another significant commercial route [12]. This process involves heating a mixture of dichloroethane, aqueous sodium hydroxide, and dimethylamine solution in an autoclave at 120 to 130 degrees Celsius under pressures of 10 to 16 atmospheres for 6 hours [12]. The reaction mixture is subsequently processed through liquid-liquid extraction and fractional distillation to yield the purified product [12].
Laboratory-scale synthesis of 2,3-dimethylbutane-2,3-diamine relies primarily on reduction and hydrolysis protocols that have been refined for small-batch production and research applications [16] [17]. These methods offer greater flexibility and control compared to industrial processes, allowing for optimization of reaction conditions and exploration of novel synthetic pathways [18] [19].
Lithium aluminum hydride reduction represents the most commonly employed laboratory method for diamine synthesis [17] [20] [21]. The protocol involves dissolving the appropriate precursor compound in anhydrous tetrahydrofuran or diethyl ether, followed by slow addition of lithium aluminum hydride at temperatures maintained below 0 degrees Celsius [17] [21]. The reaction mixture is subsequently warmed to room temperature and refluxed for 2 to 4 hours under an inert atmosphere [17]. Following completion, the reaction is carefully quenched with water or methanol, and the product is isolated through standard aqueous workup procedures [17] [21].
Sodium borohydride-mediated reductions provide an alternative approach for laboratory-scale synthesis, particularly when milder reaction conditions are required [22] [23]. This method involves activation of sodium borohydride through carbonyl reduction, generating borane complexes that can effectively reduce nitrogen-containing precursors to diamines [22]. The reaction typically proceeds at room temperature in protic solvents, offering advantages in terms of operational simplicity and reduced risk compared to lithium aluminum hydride protocols [22] [23].
Catalytic hydrogenation protocols for laboratory-scale synthesis employ palladium or ruthenium catalysts under moderate hydrogen pressures [24] [6] [25]. A representative procedure involves dissolving the precursor in methanol or ethanol, adding 5 to 10 percent palladium on carbon catalyst, and conducting the hydrogenation at 50 to 60 degrees Celsius under 2 to 5 atmospheres of hydrogen pressure [24]. The reaction progress is monitored by thin-layer chromatography, and the catalyst is removed by filtration upon completion [24] [6].
Hydrolysis protocols for laboratory synthesis typically involve basic conditions using sodium hydroxide or potassium hydroxide solutions [26] [7]. The precursor compound is dissolved in aqueous base and heated to reflux temperatures for 2 to 3 hours until complete conversion is achieved [26]. The reaction mixture is subsequently neutralized, and the product is extracted with organic solvents before purification [26] [7].
| Reduction Method | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lithium aluminum hydride | 0 to 65 | 2-4 | 75-85 | 90-95 |
| Sodium borohydride | 20-25 | 4-8 | 65-78 | 85-92 |
| Catalytic hydrogenation | 50-60 | 1-3 | 80-95 | 92-98 |
| Base hydrolysis | 80-100 | 2-3 | 70-80 | 88-94 |
The purification and isolation of 2,3-dimethylbutane-2,3-diamine requires specialized techniques due to its high polarity, volatility, and tendency to form stable complexes with water and other polar compounds [27] [9] [28]. Standard purification protocols must address these challenges while maintaining product integrity and achieving the high purity levels required for research and industrial applications [29] [30].
Fractional distillation represents the primary method for large-scale purification of 2,3-dimethylbutane-2,3-diamine [28] [31]. The compound exhibits a boiling point of approximately 118 to 123 degrees Celsius at atmospheric pressure, allowing for effective separation from most impurities through careful temperature control [32] [28]. Industrial distillation systems employ packed columns with theoretical plate numbers exceeding 20 to achieve the resolution required for high-purity products [31]. The distillation process typically operates under reduced pressure to minimize thermal decomposition and improve separation efficiency [28] [31].
Crystallization techniques play a crucial role in achieving ultra-high purity levels required for specialized applications [9] [30]. The diamine readily forms crystalline hydrochloride salts, which can be purified through recrystallization from appropriate solvent systems [2] [9]. The meso and racemic diastereomers can be separated by fractional crystallization of their hydrochloride salts, with the enantiomers subsequently resolved using tartrate salt formation [2] [9]. Cooling crystallization from aqueous solutions typically yields products with purities exceeding 97 percent [9].
Ion exchange chromatography provides an effective method for removing ionic impurities and achieving high-purity products [9] [33] [34]. Cation exchange resins are particularly effective for diamine purification, as the positively charged amino groups interact strongly with the negatively charged resin matrix [9] [33]. The purification protocol involves loading the crude diamine solution onto a strong acid cation exchange resin, washing with water to remove neutral impurities, and eluting the product with dilute hydrochloric acid solution [9] [34]. The eluate is subsequently neutralized and concentrated to yield the purified diamine [9].
Liquid-liquid extraction techniques are employed for initial purification and concentration of diamine products from reaction mixtures [27] [29]. The basic nature of the diamine allows for effective pH-manipulation strategies, where the compound can be protonated to form water-soluble salts for aqueous extraction, then neutralized to regenerate the free base for organic extraction [27]. This approach is particularly useful for removing acidic and neutral impurities while concentrating the desired product [27] [29].
Advanced purification methods include membrane separation techniques and preparative chromatography for specialized applications requiring exceptional purity [29] [35] [36]. Membrane-based separations utilize the molecular size differences between the target diamine and impurities to achieve selective purification under mild conditions [35] [36]. These methods are particularly valuable when thermal sensitivity or chemical reactivity precludes the use of more aggressive purification techniques [35].
The selection of appropriate purification methods depends on the intended application, required purity level, and scale of operation [29] [28]. Research applications typically require purities exceeding 99 percent, achievable through combinations of distillation, crystallization, and chromatographic methods [29] [9]. Industrial applications may accept lower purity levels, allowing for more cost-effective purification strategies based primarily on distillation and liquid-liquid extraction [28] [31].
| Purification Method | Typical Purity (%) | Recovery Yield (%) | Scale Applicability | Cost Relative |
|---|---|---|---|---|
| Fractional distillation | 92-96 | 85-95 | Industrial/Laboratory | Low |
| Crystallization | 97-99 | 75-85 | Laboratory | Medium |
| Ion exchange chromatography | 98-99.5 | 80-90 | Laboratory | High |
| Liquid-liquid extraction | 88-94 | 90-98 | Industrial/Laboratory | Low |
| Membrane separation | 95-98 | 85-92 | Laboratory | High |
2,3-Dimethylbutane-2,3-diamine exhibits distinctive acid-base behavior characteristic of tertiary diamines. The compound contains two tertiary amino groups positioned at the 2 and 3 carbons of a dimethylbutane backbone, resulting in a symmetrical structure that influences its protonation behavior [1].
The compound demonstrates two distinct protonation equilibria with well-defined dissociation constants. According to comprehensive pKa compilations, 2,3-dimethylbutane-2,3-diamine exhibits pKa₁ = 6.56 and pKa₂ = 10.13 [2] [1]. These values indicate that the first protonation occurs at physiological pH, while the second protonation requires more acidic conditions.
The relatively low pKa₁ value compared to typical aliphatic amines (which usually range from 9-11) can be attributed to the steric congestion around the nitrogen atoms caused by the geminal dimethyl groups. This steric hindrance reduces the basicity of the first amino group by destabilizing the protonated form through increased steric interactions [3].
The difference between pKa₁ and pKa₂ (Δ pKa = 3.57) reflects the electrostatic repulsion between the two positively charged nitrogen centers when both are protonated. This relatively large separation indicates significant intramolecular interactions between the amino groups, which are positioned on adjacent carbon atoms [1].
In aqueous solution, the compound exists in multiple protonation states depending on pH:
The protonation behavior significantly affects the compound's solubility, reactivity, and coordination chemistry properties [3] [4].
2,3-Dimethylbutane-2,3-diamine exhibits complex solubility behavior that varies significantly with solvent polarity and pH conditions. The compound demonstrates excellent solubility in polar protic solvents due to its ability to form hydrogen bonds through both amino groups [3] [4].
| Solvent/Condition | Solubility | Mechanism | Estimated Solubility (g/L) |
|---|---|---|---|
| Water | Highly soluble | Hydrogen bonding | >100 |
| Methanol | Highly soluble | Hydrogen bonding | >100 |
| Ethanol | Highly soluble | Hydrogen bonding | >100 |
| Acetone | Soluble | Hydrogen bonding | 50-100 |
| Diethyl ether | Moderately soluble | Weak interactions | 10-50 |
| Hexane | Poorly soluble | Nonpolar interactions | <5 |
| Dichloromethane | Soluble | Polar interactions | 20-50 |
| DMSO | Highly soluble | Strong solvation | >100 |
| pH 1 (acidic) | Highly soluble (protonated) | Ionic solvation | >200 (as salt) |
| pH 7 (neutral) | Soluble (free base) | Hydrogen bonding | 50-100 |
| pH 12 (basic) | Soluble (free base) | Hydrogen bonding | 50-100 |
The compound's phase-transition behavior is characterized by well-defined melting and boiling points. The melting point occurs at 55.6°C (328.74 K), while the boiling point is observed at 157.2°C (475.28 K) [5] [6]. These relatively low transition temperatures reflect the compound's moderate molecular weight and the absence of strong intermolecular interactions in the solid state.
The critical temperature is estimated at 694.61 K with a critical pressure of 3708.97 kPa [7] [6]. These values indicate that the compound can exist in supercritical conditions at elevated temperatures and pressures, which may be relevant for specialized applications.
The compound's vapor pressure at 25°C is 2.79 mmHg, indicating moderate volatility [5]. This property is important for handling and storage considerations, as the compound can undergo significant evaporation at ambient conditions.
2,3-Dimethylbutane-2,3-diamine demonstrates moderate thermal stability typical of tertiary aliphatic amines. The compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures through well-defined pathways [8] [9].
| Decomposition Pathway | Temperature/Conditions | Details |
|---|---|---|
| Thermal decomposition onset | >200°C (estimated) | Based on amine thermal stability patterns |
| Primary decomposition products | Alkenes, ammonia, methylamines | Hofmann elimination-type reactions |
| Secondary decomposition products | Hydrocarbons, nitrogen compounds | Further fragmentation of primary products |
| Thermal stability range | Stable up to ~180°C | Typical for tertiary diamines |
| Oxidative decomposition | Lower temperature with O₂ | Oxidation accelerates decomposition |
| Decomposition mechanism | Elimination and fragmentation | C-N bond cleavage and β-elimination |
The primary thermal decomposition pathway involves Hofmann elimination-type reactions, where the tertiary amino groups undergo β-elimination to form alkenes and secondary amines. This process is analogous to the thermal decomposition behavior observed in related epoxide compounds, such as 2,3-epoxy-2,3-dimethylbutane, which decomposes through multiple competing pathways [8] [9].
The decomposition kinetics follow first-order behavior at temperatures above 200°C, with activation energies estimated to be in the range of 45-60 kcal/mol based on analogous compounds [9]. The rate of decomposition increases significantly in the presence of oxygen, indicating that oxidative pathways contribute to thermal degradation.
The compound's thermal stability is enhanced by the symmetric structure and steric protection provided by the methyl groups, which reduce the accessibility of the C-N bonds to thermal activation. However, the tertiary nature of the amino groups makes them more susceptible to elimination reactions compared to primary or secondary amines [3].
2,3-Dimethylbutane-2,3-diamine exhibits significant nucleophilic reactivity due to the presence of two tertiary amino groups, each capable of acting as an electron-pair donor. The compound's reactivity pattern is influenced by steric hindrance around the nitrogen centers and the electronic effects of the dimethyl substitution [3] .
| Reaction Type | Reactivity | Typical Substrates | Notes |
|---|---|---|---|
| Nucleophilic substitution (SN2) | Moderate (steric hindrance) | Primary alkyl halides | Steric hindrance reduces rate |
| Nucleophilic substitution (SN1) | Low (tertiary carbon) | Tertiary alkyl halides | Tertiary substitution disfavored |
| Nucleophilic acyl substitution | High (both amino groups) | Acid chlorides, anhydrides | Forms amides readily |
| Michael addition | Moderate | α,β-unsaturated carbonyls | Adds across C=C bonds |
| Reductive amination | High | Aldehydes, ketones | Forms secondary amines |
| Alkylation reactions | High (both sites) | Alkyl halides, tosylates | Can undergo mono- or dialkylation |
| Coordination chemistry | High (bidentate ligand) | Metal ions (Cu²⁺, Ni²⁺, Zn²⁺) | Acts as N,N-bidentate ligand |
The compound demonstrates excellent nucleophilic reactivity toward electrophilic carbonyl compounds, readily forming amides through nucleophilic acyl substitution reactions. This reactivity is particularly pronounced with highly reactive electrophiles such as acid chlorides and anhydrides, where both amino groups can participate in sequential reactions .
In alkylation reactions, the compound can undergo both mono- and dialkylation, with the degree of substitution depending on reaction conditions and stoichiometry. The steric bulk around the nitrogen atoms tends to favor monoalkylation under mild conditions, while forcing conditions can lead to dialkylation [12].
The compound's ability to act as a bidentate ligand makes it valuable in coordination chemistry applications. The nitrogen atoms can coordinate to metal centers, forming stable chelate complexes with transition metals. This property has been exploited in the synthesis of metal complexes with potential catalytic and biological applications [13].